Bicyclo[4.1.0]heptane-7-carbohydrazide is an organic compound characterized by its unique bicyclic structure, which consists of two fused cycloalkane rings. This compound is significant in various chemical research fields due to its potential applications in organic synthesis and medicinal chemistry. The molecular formula for bicyclo[4.1.0]heptane-7-carbohydrazide is , and it features a hydrazide functional group, which enhances its reactivity and biological activity.
The compound can be sourced from various chemical suppliers or synthesized in laboratory settings, where it is often used as a precursor in the synthesis of more complex molecules.
Bicyclo[4.1.0]heptane-7-carbohydrazide falls under the category of bicyclic compounds and hydrazides. It is classified based on its structural features and functional groups, which play a crucial role in determining its chemical behavior and reactivity.
The synthesis of bicyclo[4.1.0]heptane-7-carbohydrazide typically involves several steps, including the formation of the bicyclic structure followed by the introduction of the hydrazide functional group.
The molecular structure of bicyclo[4.1.0]heptane-7-carbohydrazide features a bicyclic framework with a hydrazide group attached at the 7-position. The stereochemistry of the compound can significantly influence its reactivity and interaction with biological targets.
InChI=1S/C17H22N2O2/c1-2-15(11-7-9-12(20)10-8-11)18-19-17(21)16-13-5-3-4-6-14(13)16/h7-10,13-14,16,20H,2-6H2,1H3,(H,19,21)/b18
Bicyclo[4.1.0]heptane-7-carbohydrazide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for bicyclo[4.1.0]heptane-7-carbohydrazide is primarily related to its interactions with biological targets:
Data regarding specific targets and pathways are still under investigation but indicate promising avenues for research in pharmacology.
Bicyclo[4.1.0]heptane-7-carbohydrazide is typically a solid at room temperature with varying melting points depending on purity and specific structural configurations.
Key chemical properties include:
Relevant data from spectral analysis (e.g., nuclear magnetic resonance spectroscopy) can provide further insights into its structural characteristics.
Bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific applications:
Research continues to explore its full potential across various fields, including pharmacology and materials science, highlighting its significance in modern chemistry and industry.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4